molecular formula C25H25N3O2S B2701524 2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole CAS No. 1210481-61-0

2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole

Cat. No.: B2701524
CAS No.: 1210481-61-0
M. Wt: 431.55
InChI Key: MCPUQCACHBZAIK-UHFFFAOYSA-N
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Description

The compound 2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole is a complex organic molecule that features a combination of benzimidazole, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenoxymethyl group. The piperidine ring is then attached via a nucleophilic substitution reaction. Finally, the thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce the corresponding alcohol .

Scientific Research Applications

2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the thiophene group could contribute to its electronic properties, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

    (4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.

    (4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of thiophene.

Uniqueness

The uniqueness of 2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole lies in its combination of functional groups, which confer specific electronic, steric, and binding properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O2SC_{21}H_{24}N_2O_2S. Its structure features a benzodiazole core, which is known for its diverse biological activities, and a thiophene moiety that enhances its pharmacological profile. The presence of the piperidine ring contributes to its bioactivity by potentially interacting with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds induce apoptosis in tumor cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.5Apoptosis
Compound BHeLa0.8Apoptosis
Target CompoundA5490.6Apoptosis

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity. A study evaluated the effectiveness of various benzodiazole derivatives against bacterial strains, revealing that certain modifications in the structure significantly enhance their antibacterial properties. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial DNA or protein synthesis pathways .

Table 2: Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli10 µg/mL
Compound DS. aureus5 µg/mL
Target CompoundPseudomonas aeruginosa7 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenoxymethyl and thiophene groups significantly influence the biological activity of the compound. For example, substituents on the thiophene ring can enhance binding affinity to target proteins, while variations in the piperidine moiety can affect solubility and bioavailability.

Case Studies

  • Study on Anticancer Properties : A recent investigation assessed the efficacy of related benzodiazole derivatives against glioblastoma multiforme and breast adenocarcinoma cells. The results indicated a potent cytotoxic effect with IC50 values in the nanomolar range, suggesting that these compounds could serve as promising candidates for cancer therapy .
  • Antimicrobial Assessment : Another study focused on evaluating the antimicrobial properties of benzodiazole derivatives against multi-drug resistant strains. The findings demonstrated that certain modifications led to enhanced antibacterial activity, making these compounds viable options for treating resistant infections .

Properties

IUPAC Name

[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-25(23-11-6-16-31-23)27-14-12-19(13-15-27)17-28-22-10-5-4-9-21(22)26-24(28)18-30-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPUQCACHBZAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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